molecular formula C5H11NS B146239 2,2-Dimethylpropanethioamide CAS No. 630-22-8

2,2-Dimethylpropanethioamide

Cat. No. B146239
CAS RN: 630-22-8
M. Wt: 117.22 g/mol
InChI Key: FJZJUSOFGBXHCV-UHFFFAOYSA-N
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Patent
US08642759B2

Procedure details

To a reactor vessel was charged N-{3-[(2-chloro-4-pyrimidinyl)acetyl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (30 g, 1 eq) followed by dichloromethane (300 mL). The reaction slurry was cooled to ˜10° C. and N-bromosuccinimide (“NBS”) (12.09 g, 1 eq) was added in 3 approximately equal portions, stirring for 10-15 minutes between each addition. After the final addition of NBS, the reaction mixture was warmed to ˜20° C. and stirred for 45 min. Water (5 vol) was then added to the reaction vessel and the mixture was stirred and then the layers separated. Water (5 vol) was again added to the dichloromethane layer and the mixture was stirred and the layers separated. The dichloromethane layers were concentrated to ˜120 mL. Ethyl acetate (7 vol) was added to the reaction mixture and concentrated to ˜120 mL. Dimethylacetamide (270 mL) was then added to the reaction mixture and cooled to ˜10° C. 2,2-Dimethylpropanethioamide (1.3 g, 0.5 eq) in 2 equal portions was added to the reactor contents with stirring for ˜5 minutes between additions. The reaction was warmed to 20-25° C. After 45 min, the vessel contents were heated to 75° C. and held for 1.75 hours. The reaction mixture was then cooled to 5° C. and water (270 ml) was slowly charged keeping the temperature below 30° C. Ethyl acetate (4 vol) was then charged and the mixture was stirred and layers separated. Ethyl acetate (7 vol) was again charged to the aqueous layer and the contents were stirred and separated. Ethyl acetate (7 vol) was charged again to the aqueous layer and the contents were stirred and separated. The organic layers were combined and washed with water (4 vol) 4 times and stirred overnight at 20-25° C. The organic layers were then concentrated under heat and vacuum to 120 mL. The vessel contents were then heated to 50° C. and heptanes (120 mL) were added slowly. After addition of heptanes, the vessel contents were heated to reflux then cooled to 0° C. and held for ˜2 hrs. The solids were filtered and rinsed with heptanes (2×2 vol). The solid product was then dried under vacuum at 30° C. to obtain N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide (28.8 g, 80%).
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
12.09 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.3 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
270 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH2:8][C:9]([C:11]2[C:12]([F:29])=[C:13]([NH:17][S:18]([C:21]3[C:26]([F:27])=[CH:25][CH:24]=[CH:23][C:22]=3[F:28])(=[O:20])=[O:19])[CH:14]=[CH:15][CH:16]=2)=O)[CH:5]=[CH:4][N:3]=1.ClCCl.BrN1C(=O)CCC1=O.[CH3:41][C:42]([CH3:47])([CH3:46])[C:43](=[S:45])[NH2:44]>C(OCC)(=O)C.O>[Cl:1][C:2]1[N:7]=[C:6]([C:8]2[S:45][C:43]([C:42]([CH3:47])([CH3:46])[CH3:41])=[N:44][C:9]=2[C:11]2[C:12]([F:29])=[C:13]([NH:17][S:18]([C:21]3[C:26]([F:27])=[CH:25][CH:24]=[CH:23][C:22]=3[F:28])(=[O:20])=[O:19])[CH:14]=[CH:15][CH:16]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)CC(=O)C=1C(=C(C=CC1)NS(=O)(=O)C1=C(C=CC=C1F)F)F
Step Two
Name
Quantity
300 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
Quantity
12.09 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Five
Name
Quantity
1.3 g
Type
reactant
Smiles
CC(C(N)=S)(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
270 mL
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
stirring for 10-15 minutes between each addition
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to ˜20° C.
STIRRING
Type
STIRRING
Details
stirred for 45 min
Duration
45 min
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
the layers separated
ADDITION
Type
ADDITION
Details
Water (5 vol) was again added to the dichloromethane layer
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
the layers separated
CONCENTRATION
Type
CONCENTRATION
Details
The dichloromethane layers were concentrated to ˜120 mL
ADDITION
Type
ADDITION
Details
Ethyl acetate (7 vol) was added to the reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to ˜120 mL
ADDITION
Type
ADDITION
Details
Dimethylacetamide (270 mL) was then added to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ˜10° C
STIRRING
Type
STIRRING
Details
with stirring for ˜5 minutes between additions
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to 20-25° C
WAIT
Type
WAIT
Details
After 45 min
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
the vessel contents were heated to 75° C.
WAIT
Type
WAIT
Details
held for 1.75 hours
Duration
1.75 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
the temperature below 30° C
STIRRING
Type
STIRRING
Details
the mixture was stirred
CUSTOM
Type
CUSTOM
Details
layers separated
ADDITION
Type
ADDITION
Details
Ethyl acetate (7 vol) was again charged to the aqueous layer
STIRRING
Type
STIRRING
Details
the contents were stirred
CUSTOM
Type
CUSTOM
Details
separated
ADDITION
Type
ADDITION
Details
Ethyl acetate (7 vol) was charged again to the aqueous layer
STIRRING
Type
STIRRING
Details
the contents were stirred
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
washed with water (4 vol) 4 times
STIRRING
Type
STIRRING
Details
stirred overnight at 20-25° C
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The organic layers were then concentrated
TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
The vessel contents were then heated to 50° C.
ADDITION
Type
ADDITION
Details
heptanes (120 mL) were added slowly
ADDITION
Type
ADDITION
Details
After addition of heptanes
TEMPERATURE
Type
TEMPERATURE
Details
the vessel contents were heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 0° C.
WAIT
Type
WAIT
Details
held for ˜2 hrs
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
rinsed with heptanes (2×2 vol)
CUSTOM
Type
CUSTOM
Details
The solid product was then dried under vacuum at 30° C.

Outcomes

Product
Details
Reaction Time
12.5 (± 2.5) min
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C1=C(N=C(S1)C(C)(C)C)C=1C(=C(C=CC1)NS(=O)(=O)C1=C(C=CC=C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 481.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.